molecular formula C20H16N4O3 B063494 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol CAS No. 177100-04-8

3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol

Cat. No.: B063494
CAS No.: 177100-04-8
M. Wt: 360.4 g/mol
InChI Key: UAWDYRPQXCAZKV-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol is an organic compound with the molecular formula C20H16N4O3 and a molecular weight of 360.37 g/mol . This compound is known for its vibrant color and is often used as a dye. It is characterized by the presence of an azo group (-N=N-) linking a nitrophenyl group to a carbazole moiety, which is further connected to an ethanol group. The compound is notable for its applications in various fields, including materials science and photorefractive polymers .

Scientific Research Applications

3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol has several scientific research applications:

    Materials Science: Used in the synthesis of photorefractive polymers with pendant azocarbazole moieties, which are essential for photorefractivity.

    Chemistry: Employed as a dye in various chemical processes and as a reagent in analytical chemistry.

    Biology and Medicine: Investigated for its potential use in biological staining and as a probe in biochemical assays.

    Industry: Utilized in the production of colored materials, including textiles and plastics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 9H-carbazole-9-ethanol in an alkaline medium. This step forms the azo linkage between the nitrophenyl group and the carbazole moiety.

The reaction conditions generally include maintaining a low temperature during the diazotization step to ensure the stability of the diazonium salt. The coupling reaction is typically carried out at a slightly elevated temperature to facilitate the formation of the azo bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol involves its interaction with light and other chemical species. The azo group (-N=N-) is responsible for the compound’s chromophoric properties, allowing it to absorb light and undergo photoisomerization. This property is exploited in photorefractive applications, where the compound can change its refractive index in response to light .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-methanol
  • 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-propanol
  • 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-butanol

Uniqueness

3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol is unique due to its specific combination of the azo group with the carbazole and ethanol moieties. This structure imparts distinct photorefractive properties, making it particularly useful in materials science applications. Compared to its analogs with different alkyl groups, the ethanol derivative offers a balance of solubility and reactivity, making it versatile for various applications .

Properties

IUPAC Name

2-[3-[(4-nitrophenyl)diazenyl]carbazol-9-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c25-12-11-23-19-4-2-1-3-17(19)18-13-15(7-10-20(18)23)22-21-14-5-8-16(9-6-14)24(26)27/h1-10,13,25H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWDYRPQXCAZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301040486
Record name 9H-Carbazole-9-ethanol, 3-[2-(4-nitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301040486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177100-04-8
Record name 9H-Carbazole-9-ethanol, 3-[2-(4-nitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301040486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((4-Nitrophenyl)azo)-9H-carbazole-9-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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